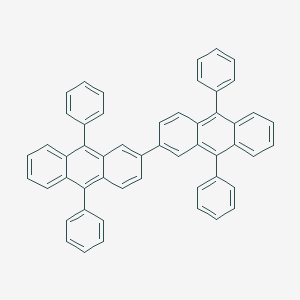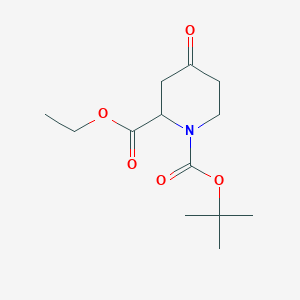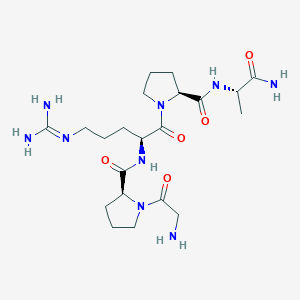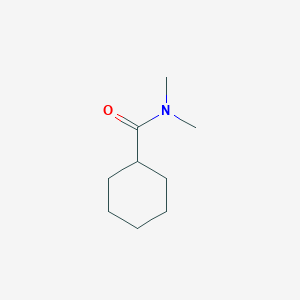
9,9',10,10'-Tetraphenyl-2,2'-bianthracene
Vue d'ensemble
Description
9,9’,10,10’-Tetraphenyl-2,2’-bianthracene is a chemical compound with the molecular formula C52H34 . It appears as a light yellow to yellow to green powder or crystal .
Molecular Structure Analysis
The molecular structure of 9,9’,10,10’-Tetraphenyl-2,2’-bianthracene consists of 52 carbon atoms and 34 hydrogen atoms .Physical And Chemical Properties Analysis
9,9’,10,10’-Tetraphenyl-2,2’-bianthracene is a solid at 20°C . It has a molecular weight of 658.84 g/mol .Applications De Recherche Scientifique
Organic Light-Emitting Diode (OLED) Materials
TPBA is utilized in the field of materials science, particularly as a host material for OLEDs. In OLED technology, TPBA’s molecular structure allows it to effectively transport and manage the energy from electrical current to produce light. This application is crucial for developing more efficient and longer-lasting OLED displays .
Organic Synthesis Catalysis
In organic chemistry, TPBA serves as a ligand in catalytic processes involving transition metals. These TPBA-metal complexes can catalyze a variety of organic synthesis reactions, such as the formation of carbon-carbon bonds, reduction reactions, and the polymerization of olefins .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used in the field of organic light-emitting diodes (oleds) as a host material .
Mode of Action
The mode of action of 9,9’,10,10’-Tetraphenyl-2,2’-bianthracene is related to its photophysical properties. It is used in the fabrication of OLED devices due to its ability to facilitate efficient energy transfer to the dopant materials .
Biochemical Pathways
Its role is primarily in the field of materials science and optoelectronics .
Result of Action
In the context of OLEDs, the use of 9,9’,10,10’-Tetraphenyl-2,2’-bianthracene can result in devices with high efficiency and brightness .
Action Environment
The performance of 9,9’,10,10’-Tetraphenyl-2,2’-bianthracene in OLEDs can be influenced by various environmental factors. For instance, the stability and efficiency of the devices can be affected by temperature, humidity, and the presence of oxygen .
Propriétés
IUPAC Name |
2-(9,10-diphenylanthracen-2-yl)-9,10-diphenylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H34/c1-5-17-35(18-6-1)49-41-25-13-15-27-43(41)51(37-21-9-3-10-22-37)47-33-39(29-31-45(47)49)40-30-32-46-48(34-40)52(38-23-11-4-12-24-38)44-28-16-14-26-42(44)50(46)36-19-7-2-8-20-36/h1-34H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPFDLWDNJSMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C6=CC7=C(C8=CC=CC=C8C(=C7C=C6)C9=CC=CC=C9)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the planar structure of TPBA influence its photophysical properties compared to the more common 9,9'-bianthracene?
A1: Unlike the twisted structure of 9,9'-bianthracene, TPBA exhibits a notably planar conformation due to reduced steric hindrance between the anthracene units []. This planar structure leads to a significant overlap of electron orbitals between the anthracene moieties, resulting in strong short-range charge transfer coupling []. Consequently, TPBA displays an adiabatic mixture of locally-excited and charge-transfer states, which are sensitive to the polarity of the surrounding environment []. This sensitivity allows for tuning the optoelectronic properties of TPBA by simply changing the solvent polarity, making it a promising material for applications like organic light-emitting diodes (OLEDs) [].
Q2: What are the advantages of using TPBA as a host material for green fluorescent emitters in OLEDs?
A2: TPBA demonstrates excellent performance as a host material for green fluorescent emitters like 10-(2-benzothiazolyl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H,11H-benzo[l]pyrano[6 7 8-ij]quinolizin-11-one (C545T) in OLED devices []. When used in a simple three-layer OLED structure, TPBA doped with C545T as the emitting layer achieved a high external quantum efficiency of nearly 10% []. This impressive efficiency remained consistent over a wide range of current densities (2–100 mA/cm2) []. Furthermore, the device exhibited high current and power efficiencies, highlighting TPBA's potential for developing high-performance OLEDs [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)


